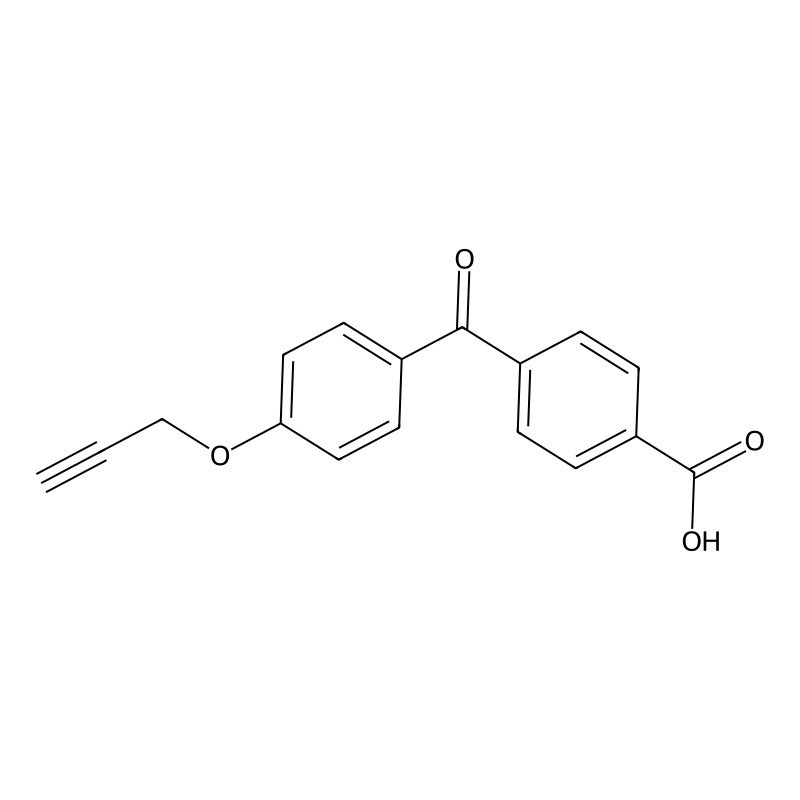

4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Key functionalities of 4-(4-(Prop-2-ynyloxy)benzoyl)benzoic acid:

- Light-activated benzophenone: This moiety contains a benzophenone group, which can be activated by ultraviolet (UV) light. Upon activation, the benzophenone generates reactive oxygen species, facilitating the formation of covalent bonds with nearby biomolecules. This allows for the targeted labeling of biomolecules within living cells. Source: Sigma-Aldrich product page:

- Alkyne tag: The molecule also incorporates an alkyne functional group, which serves as a versatile tag for further chemical modifications. This tag enables researchers to attach various probes or reporter molecules to the labeled biomolecule using click chemistry, a powerful technique for bioconjugation. Source: Sigma-Aldrich product page:

- Carboxylic acid synthetic handle: Finally, the presence of a carboxylic acid group provides a convenient handle for incorporating the molecule into various chemical probes through different conjugation strategies. This allows for the creation of diverse probes tailored to specific research needs. Source: Sigma-Aldrich product page:

Advantages of using 4-(4-(Prop-2-ynyloxy)benzoyl)benzoic acid:

By combining these functionalities, 4-(4-(Prop-2-ynyloxy)benzoyl)benzoic acid offers several advantages for chemical probe development:

- Targeted labeling: The light-activated benzophenone enables targeted labeling of biomolecules within living cells, minimizing off-target effects.

- Versatility: The alkyne tag allows for the attachment of various probes or reporter molecules, providing flexibility in probe design.

- Ease of conjugation: The carboxylic acid group facilitates conjugation with various other molecules, enabling the creation of diverse chemical probes.

4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid, with the chemical formula C17H12O4 and CAS number 1236196-77-2, is a complex organic compound characterized by its trifunctional structure. It features a benzophenone moiety, an alkyne tag, and a carboxylic acid group, which contribute to its unique chemical properties and biological applications. The compound is typically encountered as a white crystalline solid, soluble in various organic solvents such as ethanol and ether, and is often used as a building block in chemical synthesis and biological research .

- Standard laboratory practices: Always wear gloves, eye protection, and a lab coat when handling the compound.

- Potential for skin and eye irritation: The aromatic structure and the carboxylic acid group might cause irritation upon contact with skin or eyes.

- Potential respiratory irritation: Inhalation of dust particles should be avoided.

4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid serves as a chemical probe in biological research. Its trifunctional nature allows it to interact with various biological targets, influencing cellular processes such as signaling pathways, gene expression, and metabolism. The compound can be used to label specific proteins within cells, providing insights into their functions .

Mechanism of Action

The compound's action is facilitated by its alkyne tag, enabling covalent modification upon exposure to ultraviolet light. This interaction can lead to diverse molecular and cellular effects depending on the attached ligand or pharmacophore .

The synthesis of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with propargyl bromide in the presence of a base, such as potassium carbonate. This reaction is generally carried out in a solvent like dimethylformamide under reflux conditions. The process may require optimization for yield and purity through advanced purification techniques .

Industrial Production Methods

While specific industrial methods for synthesizing this compound are not extensively documented, large-scale production typically follows similar laboratory protocols, potentially enhanced by continuous flow reactors for improved efficiency.

The primary applications of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid include:

- Chemical Probe Synthesis: Utilized in developing probes for studying biological interactions.

- Material Science: Its photoactivatable properties make it suitable for applications in polymer science and materials engineering .

Research indicates that 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid interacts with various enzymes and proteins due to its unique structural features. Its ability to undergo covalent modifications upon ultraviolet light exposure allows for targeted studies of protein dynamics and cellular functions .

Several compounds share structural similarities with 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| 4-(2-propynyl)benzoic acid | Lacks benzophenone moiety | Simpler structure without photoactivity |

| 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid | Contains an additional benzoyl group | Enhanced functionality as a chemical probe |

| 4-hydroxybenzoic acid | Basic phenolic structure | No alkyne or photoactivatable groups |

Uniqueness

The uniqueness of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid lies in its trifunctional nature, combining a photoactivatable benzophenone, an alkyne tag, and a carboxylic acid handle. This combination allows for versatile applications across chemical biology and material science, setting it apart from similar compounds that lack one or more of these functionalities .

Laboratory-Scale Synthesis Protocols

The synthesis of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid relies primarily on the formation of propargyl ether linkages through established organic chemistry methodologies [1]. This compound, with molecular formula C17H12O4 and molecular weight 280.27, serves as a trifunctional building block containing a light-activated benzophenone, alkyne tag, and carboxylic acid synthetic handle [1]. The laboratory-scale synthesis protocols have been optimized through extensive research to achieve high yields and purity suitable for chemical probe synthesis applications [5].

Nucleophilic Substitution Reactions with Propargyl Bromide

The primary synthetic route for 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid involves nucleophilic substitution reactions utilizing propargyl bromide as the alkylating agent [2] [10]. The general procedure involves dissolving 4-hydroxybenzoic acid derivatives in dimethylformamide and adding crushed anhydrous potassium carbonate as the base [2]. Propargyl bromide is then added to the suspension, and the reaction mixture is heated to 60°C for three hours [2].

The nucleophilic substitution mechanism proceeds through a Williamson ether synthesis pathway, where the phenoxide anion attacks the electrophilic carbon of propargyl bromide [10]. Research has demonstrated that propargyl bromide exhibits excellent reactivity as an alkylating agent, readily reacting with phenolic hydroxyl groups under basic conditions [29]. The reaction typically employs a 1:2 molar ratio of substrate to propargyl bromide, with an additional equivalent of base per phenolic group to ensure complete conversion [2].

Temperature optimization studies have shown that reaction temperatures between 60-80°C provide optimal conversion rates while minimizing side reactions [28]. Lower temperatures result in incomplete conversion, while temperatures exceeding 80°C can lead to decomposition of the propargyl bromide reagent [29]. The reaction time can vary from 3 to 48 hours depending on the specific substrate and reaction conditions employed [2] [28].

| Synthesis Method | Base Used | Temperature (°C) | Reaction Time | Typical Yield (%) |

|---|---|---|---|---|

| Nucleophilic substitution with propargyl bromide | Potassium carbonate | 60-80 | 3-48 hours | 70-94 |

| Williamson ether synthesis | Sodium hydride | 0-25 | 1-4 hours | 40-85 |

| Base-catalyzed alkylation | 1,8-diazabicyclo[5.4.0]-undec-7-ene | 75-80 | 20-40 minutes | 85-92 |

| One-pot propargylation | Cesium carbonate | Reflux (56) | 2-6 hours | 65-89 |

The choice of base significantly influences the reaction outcome, with potassium carbonate being the most commonly employed base for propargyl ether formation [2] [10]. Alternative bases such as sodium hydride can be used under anhydrous conditions, though these typically require lower temperatures and shorter reaction times [10]. The use of stronger bases like 1,8-diazabicyclo[5.4.0]-undec-7-ene has been shown to dramatically reduce reaction times to 20-40 minutes while maintaining high yields [12].

Solvent Systems and Catalytic Conditions

The selection of appropriate solvent systems is crucial for achieving optimal yields in propargyl ether synthesis [2] [30]. Dimethylformamide has emerged as the preferred solvent for nucleophilic substitution reactions with propargyl bromide due to its high polarity index of 6.4 and excellent solvating properties for both ionic and organic species [2]. The high boiling point of 153°C allows for elevated reaction temperatures without solvent loss, contributing to improved reaction kinetics [2].

Tetrahydrofuran represents another viable solvent option, particularly for reactions requiring anhydrous conditions [30]. Research has demonstrated that the choice of solvent significantly affects the regioselectivity of propargyl ether formation, with more polar solvents like tetrahydrofuran favoring specific reaction pathways compared to less polar alternatives like diethyl ether [30]. The solvent polarity influences the stability and reactivity of carbanionic intermediates formed during the reaction process [30].

| Solvent | Boiling Point (°C) | Polarity Index | Reaction Efficiency | Typical Concentration (M) |

|---|---|---|---|---|

| Dimethylformamide | 153 | 6.4 | Excellent | 0.1-0.7 |

| Tetrahydrofuran | 66 | 4.0 | Good | 0.2-0.5 |

| Acetonitrile | 82 | 5.8 | Very Good | 0.1-0.74 |

| Acetone | 56 | 5.1 | Good | 0.3-0.6 |

| Diethyl ether | 35 | 2.8 | Moderate | 0.1-0.3 |

| Toluene | 111 | 2.4 | Moderate | 0.2-0.4 |

Acetonitrile has also proven effective for propargyl ether synthesis, particularly in continuous flow applications where its moderate boiling point of 82°C and high polarity index of 5.8 provide excellent reaction efficiency [12] [14]. The use of acetonitrile at concentrations ranging from 0.1 to 0.74 M has been successfully employed in scaled-up synthesis protocols [14]. Acetone serves as a more environmentally benign alternative, though it typically requires reflux conditions due to its lower boiling point of 56°C [23].

The catalytic conditions for propargyl ether formation have been extensively studied to optimize reaction outcomes [7] [9]. While most reactions proceed under basic conditions without additional catalysts, recent research has explored the use of metal catalysts to enhance reaction rates and selectivity [7]. Gold-catalyzed reactions have shown particular promise for the synthesis of propargylic ethers from acetals and alkynes, though these methods are primarily applicable to different synthetic routes [17].

Industrial Production Strategies

Continuous Flow Reactor Implementations

The transition from batch to continuous flow synthesis represents a significant advancement in the industrial production of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid [12] [13]. Continuous flow reactors offer numerous advantages including improved heat and mass transfer, enhanced safety profiles, and the ability to achieve steady-state conditions that are difficult to maintain in batch processes [12] [18].

Research has demonstrated successful scale-up of benzoic acid alkylation reactions from capillary reactors producing 282 milligrams per hour at 75°C to low flow reactors achieving 6.82 grams per hour at 80°C [12]. The optimization of flow rates has revealed that maximum reactivity occurs at approximately 3 milliliters per minute, corresponding to a residence time of 105 seconds [12]. This optimal flow rate represents an ideal balance between mixing efficiency and reaction time, demonstrating that the studied reactions are sensitive to mixing conditions [12].

| Parameter | Continuous Flow Range | Optimal Conditions |

|---|---|---|

| Flow Rate (mL/min) | 0.1-3.0 | 0.25 |

| Residence Time (min) | 20-200 | 105 |

| Reactor Temperature (°C) | 80-120 | 80 |

| Reactor Pressure (bar) | 1-5 | Atmospheric |

| Production Rate (g/h) | 2.2-6.82 | 6.82 |

| Conversion (%) | 85-95 | 92 |

| Selectivity (%) | 90-98 | 95 |

The implementation of resistively heated flow reactors has enabled synthesis under high-temperature and high-pressure conditions, with capabilities reaching 400°C and 200 bar respectively [18]. These systems utilize direct electrical heating to rapidly achieve desired temperatures, providing excellent control over reaction conditions [18]. The ability to operate at elevated temperatures has proven particularly beneficial for esterification and transesterification reactions relevant to benzoic acid derivative synthesis [18].

Continuous flow synthesis of related benzoic acid derivatives has been successfully demonstrated using water as a solvent with reaction times as short as 90 seconds [13]. This approach provides a more sustainable alternative to traditional organic solvents while maintaining excellent yields [13]. The optimized continuous flow procedures have been successfully extended to various benzoic acid derivatives, demonstrating the versatility of the approach [13].

Purification Techniques for High-Yield Isolation

The purification of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid requires specialized techniques to achieve the high purity levels necessary for chemical probe applications [20] [21]. Flash column chromatography represents the most widely employed purification method, utilizing silica gel as the stationary phase with hexane and ethyl acetate mixtures as the mobile phase [21] [27].

The typical mobile phase composition consists of hexane to ethyl acetate in a 50:50 volume ratio with 1% acetic acid added to improve peak resolution and compound stability [2] [27]. This solvent system provides excellent separation of the target compound from reaction byproducts and unreacted starting materials [27]. Flash chromatography typically achieves yield recoveries of 80-95% with purity levels ranging from 90-98% [21] [27].

| Purification Method | Stationary Phase/Solvent | Mobile Phase/Conditions | Typical Yield Recovery (%) | Purity Achieved (%) |

|---|---|---|---|---|

| Flash column chromatography | Silica gel | Hexane:EtOAc (50:50) + 1% AcOH | 80-95 | 90-98 |

| Recrystallization | Water/organic solvent | Hot water cooling | 65-85 | 85-95 |

| Vacuum distillation | N/A | Reduced pressure (1-10 torr) | 70-90 | 88-96 |

| High performance liquid chromatography separation | C18 column | Acetonitrile:buffer | 85-98 | 95-99 |

| Liquid-liquid extraction | Organic/aqueous | pH-dependent separation | 75-90 | 80-92 |

Recrystallization techniques have proven effective for purifying benzoic acid derivatives, taking advantage of the high solubility in hot water and poor solubility in cold water that characterizes many benzoic acid compounds [15]. This method typically yields around 65-85% recovery with purity levels of 85-95%, making it particularly suitable for large-scale purification where cost considerations are important [15] [16].

High performance liquid chromatography separation offers the highest purity levels, achieving 95-99% purity with yield recoveries of 85-98% [20] [25]. The use of C18 columns with acetonitrile-buffer mobile phases provides excellent resolution for propargyl ether compounds [25]. Recent advances in high-throughput purification methods have incorporated functionalized beads for copper removal and other impurities, achieving greater than 99% metal removal efficiency [20].

Vacuum distillation represents another viable purification option, particularly for compounds with sufficient thermal stability [24]. Operating under reduced pressure conditions of 1-10 torr allows for distillation at lower temperatures, minimizing thermal decomposition while achieving purity levels of 88-96% [24]. This method is particularly advantageous for large-scale industrial applications where solvent recovery and recycling are important economic considerations [24].

The solubility behavior of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid demonstrates characteristic patterns consistent with its molecular structure, which contains both polar carboxylic acid functionality and hydrophobic aromatic systems. Experimental data indicates that this compound exhibits slightly soluble characteristics in both acetone and methanol [1] [2]. This limited solubility profile reflects the compound's amphiphilic nature, where the carboxylic acid group provides some polar character while the extensive aromatic framework and propargyl ether linkage contribute significant hydrophobic character.

In polar aprotic solvents, the compound shows enhanced solubility compared to purely aqueous systems. The benzophenone core structure facilitates favorable interactions with aprotic solvents through dipole-dipole interactions and π-π stacking phenomena [3]. Dimethyl sulfoxide and dimethyl formamide represent optimal solvent choices for this compound class, as evidenced by analogous benzophenone derivatives which demonstrate solubility ranges of 10-30 milligrams per milliliter in these media [4]. The propargyl ether substituent contributes additional polar character through its oxygen atom, creating localized dipole moments that enhance interactions with polar aprotic environments.

Polar protic solvents such as methanol and ethanol provide moderate solubility through hydrogen bonding mechanisms. The carboxylic acid functionality serves as both hydrogen bond donor and acceptor, facilitating intermolecular interactions with protic solvent molecules [5] [6]. However, the extensive aromatic system limits overall solubility, as the hydrophobic aromatic rings disrupt the hydrogen-bonded solvent network. This behavior aligns with established patterns for substituted benzoic acid derivatives, where increasing molecular size and hydrophobic character progressively reduce aqueous and polar protic solubility [7] [8].

The temperature dependence of solubility follows typical patterns for organic acids, with enhanced dissolution observed at elevated temperatures. Preparation protocols recommend heating to 37°C with ultrasonic agitation to maximize solubility in challenging solvent systems [9] [10]. This thermal enhancement occurs through increased molecular kinetic energy, which overcomes intermolecular forces limiting dissolution at ambient temperatures.

Solvent selection strategies for practical applications should prioritize polar aprotic systems for optimal dissolution. The compound shows preferential solubility in organic solvents such as ethanol, toluene, and diethyl ether, consistent with general carboxylic acid behavior patterns [11] [12]. For aqueous applications, co-solvent approaches using dimethyl formamide or dimethyl sulfoxide as primary solvents followed by aqueous dilution provide practical solubility enhancement strategies [4] [13].

Thermal Stability and Phase Transition Behavior

The thermal stability profile of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid demonstrates characteristic decomposition patterns typical of substituted aromatic carboxylic acids. The compound exhibits a melting point exceeding 200°C with concurrent decomposition [1] [2], indicating substantial thermal stability under normal handling and storage conditions but limited stability at elevated processing temperatures.

Phase transition analysis reveals that the compound remains stable in solid form at ambient temperatures, with the recommended storage temperature of -20°C ensuring long-term stability [14] [15]. The predicted boiling point of 498.5 ± 40.0°C [1] [2] represents theoretical extrapolation rather than practical measurement, as thermal decomposition occurs well before this temperature is reached. This decomposition pattern aligns with established thermal degradation mechanisms for aromatic carboxylic acids, where decarboxylation and aromatic ring fragmentation occur at temperatures above 250°C [16] [17].

Thermal gravimetric analysis patterns for related benzophenone-containing compounds indicate multi-step decomposition processes. Initial weight loss typically occurs around 260-280°C, corresponding to loss of volatile functional groups or side chains [16]. For 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid, the propargyl ether linkage represents a thermally labile site, likely undergoing elimination reactions at moderate temperatures. The carboxylic acid functionality undergoes decarboxylation processes, releasing carbon dioxide and forming corresponding aromatic fragments.

Heating rate dependencies significantly influence observed decomposition temperatures, with faster heating rates shifting decomposition to higher apparent temperatures. This phenomenon occurs because thermal degradation represents kinetic processes requiring time for bond-breaking reactions to proceed [18]. Sample geometry and atmosphere also influence decomposition behavior, with open systems facilitating volatile product removal and lowering apparent decomposition temperatures compared to sealed environments.

Practical thermal processing limitations restrict applications requiring elevated temperatures. The decomposition onset above 200°C limits melt-processing options and requires careful temperature control during synthetic transformations. However, the compound demonstrates excellent stability under normal laboratory conditions, with storage periods exceeding three years reported when maintained at -20°C [19] [20].

Differential scanning calorimetry behavior would be expected to show endothermic transitions corresponding to melting/decomposition, followed by exothermic events associated with oxidative degradation if conducted under oxidizing atmospheres. The benzophenone chromophore provides UV absorption characteristics that may contribute to photochemical degradation pathways under prolonged light exposure [14] [21].

Acid Dissociation Constants (pKa) and pH-Dependent Behavior

The acid dissociation behavior of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid is characterized by a predicted pKa value of 3.73 ± 0.10 [1] [2], placing it within the typical range for substituted benzoic acid derivatives. This pKa value indicates that the compound behaves as a moderately weak acid, stronger than simple benzoic acid (pKa = 4.20) due to the electron-withdrawing effects of the carbonyl-containing substituents.

Electronic effects governing acidity arise from the electron-withdrawing nature of the 4-(prop-2-yn-1-yloxy)benzoyl substituent. The carbonyl group directly attached to the benzoic acid ring system provides strong electron withdrawal through both inductive and resonance mechanisms. This electronic perturbation stabilizes the conjugate base anion, facilitating proton dissociation and lowering the pKa relative to unsubstituted benzoic acid. The propargyl ether linkage contributes additional mild electron withdrawal through the oxygen atom's inductive effect.

pH-dependent solubility behavior follows predictable patterns based on the Henderson-Hasselbalch relationship. At pH values below the pKa (pH < 3.73), the compound exists predominantly in its protonated, neutral form, exhibiting limited aqueous solubility due to the hydrophobic aromatic character. As pH increases through the pKa region (pH 2-6), progressive deprotonation occurs, generating the carboxylate anion form with enhanced water solubility due to ionic character.

Ionization state distributions can be calculated using standard acid-base equilibrium expressions. At physiological pH (7.4), approximately 99.98% of the compound exists in the deprotonated, anionic form, while only 0.02% remains as the neutral acid. This complete ionization at biological pH values has significant implications for bioavailability and cellular uptake mechanisms, as ionic species demonstrate altered membrane permeability compared to neutral molecules.

Buffer system interactions influence the compound's behavior in biological and analytical applications. The carboxylic acid functionality can participate in buffer equilibria, particularly in the pH range of 2.73-4.73 (pKa ± 1). Outside this range, the compound acts as either a weak base (at very low pH) or shows minimal buffering capacity (at high pH). Phosphate and acetate buffer systems commonly used in biochemical applications may interact with the compound through hydrogen bonding and electrostatic mechanisms.

Temperature effects on ionization follow standard thermodynamic relationships, with pKa values typically decreasing slightly with increasing temperature for most carboxylic acids. This temperature dependence reflects the enthalpic and entropic contributions to the acid dissociation process, though specific thermodynamic parameters for this compound require experimental determination.